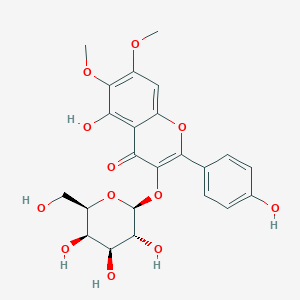
Eupalitin 3-galactoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Betuletrin, also known as eupalitin-3-O-beta-D-galactopyranoside, is a flavonoid glycoside compound with the molecular formula C23H24O12. It is derived from various plant sources and is known for its diverse biological activities. The compound is characterized by its complex structure, which includes multiple hydroxyl groups and methoxy groups attached to a flavonoid backbone .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Betuletrin can be synthesized through several chemical routes. One common method involves the glycosylation of eupalitin with galactose under acidic conditions. The reaction typically requires a catalyst such as trifluoromethanesulfonic acid and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of betuletrin often involves the extraction of the compound from plant materials. Techniques such as solvent extraction, Soxhlet extraction, and supercritical fluid extraction are commonly used. The extracted compound is then purified using chromatographic methods to achieve the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions: Betuletrin undergoes various chemical reactions, including:
Oxidation: Betuletrin can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert betuletrin into its corresponding alcohols.
Substitution: Substitution reactions can occur at the hydroxyl and methoxy groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like Lewis acids or bases to facilitate the reaction.
Major Products:
Applications De Recherche Scientifique
Betuletrin has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other flavonoid derivatives.
Biology: Studied for its antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of natural health products and cosmetics due to its bioactive properties
Mécanisme D'action
The mechanism of action of betuletrin involves its interaction with various molecular targets and pathways. It exerts its effects primarily through:
Antioxidant Activity: Betuletrin scavenges free radicals and reduces oxidative stress.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: Betuletrin induces apoptosis in cancer cells through the activation of caspases and the mitochondrial pathway
Comparaison Avec Des Composés Similaires
Betuletrin is often compared with other flavonoid glycosides such as:
Quercetin-3-O-galactoside: Similar antioxidant and anti-inflammatory properties.
Kaempferol-3-O-galactoside: Known for its anticancer and cardioprotective effects.
Myricetin-3-O-galactoside: Exhibits strong antioxidant and neuroprotective activities.
Uniqueness: Betuletrin stands out due to its unique combination of hydroxyl and methoxy groups, which contribute to its distinct biological activities and potential therapeutic applications .
Propriétés
Formule moléculaire |
C23H24O12 |
|---|---|
Poids moléculaire |
492.4 g/mol |
Nom IUPAC |
5-hydroxy-2-(4-hydroxyphenyl)-6,7-dimethoxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C23H24O12/c1-31-12-7-11-14(16(27)21(12)32-2)17(28)22(20(33-11)9-3-5-10(25)6-4-9)35-23-19(30)18(29)15(26)13(8-24)34-23/h3-7,13,15,18-19,23-27,29-30H,8H2,1-2H3/t13-,15+,18+,19-,23+/m1/s1 |
Clé InChI |
FFRYQAOUWMJQCX-LTGKLFRMSA-N |
SMILES isomérique |
COC1=C(C(=C2C(=C1)OC(=C(C2=O)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)C4=CC=C(C=C4)O)O)OC |
SMILES canonique |
COC1=C(C(=C2C(=C1)OC(=C(C2=O)OC3C(C(C(C(O3)CO)O)O)O)C4=CC=C(C=C4)O)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


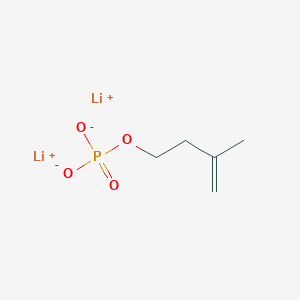
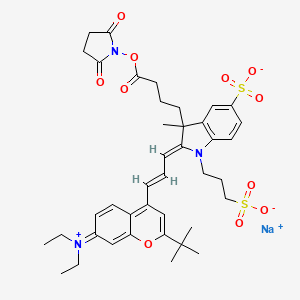
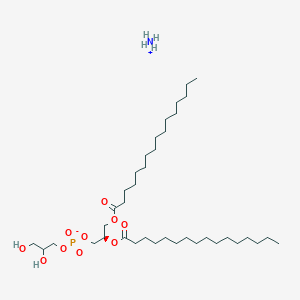
![methyl 4-[({[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B15088548.png)
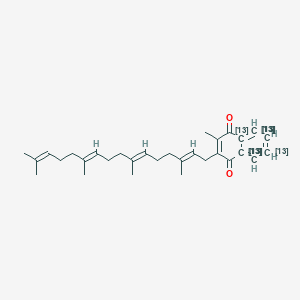
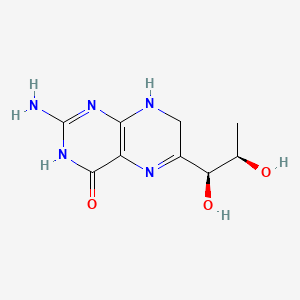


![n-[(1r)-2-Hydroxy-1-phenylethyl]benzamide](/img/structure/B15088590.png)

azolidine-2-carboxylic acid](/img/structure/B15088615.png)
![1-(2-cyclopentylphenoxy)-3-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]propan-2-ol;hydrochloride](/img/structure/B15088616.png)

![(1S,4R)-2-ethyl-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B15088631.png)
